Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

Description

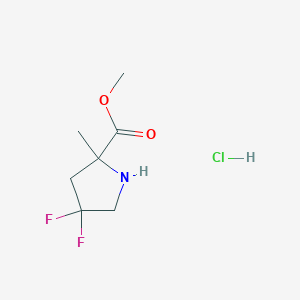

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and a methyl group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name |

methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-7(8,9)4-10-6;/h10H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWSMGURIUBAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(F)F)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243515-08-2 | |

| Record name | methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange and Nucleophilic Substitution

A foundational method for constructing the pyrrolidine ring involves cyclization of halogenated precursors. For example, 1,4-dichlorobutane derivatives can react with methylamine under nucleophilic substitution conditions. In a protocol analogous to CN110590706B, potassium iodide catalyzes halogen exchange, reducing activation energy and accelerating cyclization.

Key Conditions

- Solvent : High-boiling ethers (e.g., methyl tert-butyl ether) enhance methylamine solubility.

- Catalyst : KI (5–10 mol%) facilitates Cl⁻/I⁻ exchange, improving reaction kinetics.

- Temperature : 60–80°C under atmospheric pressure, avoiding high-pressure equipment.

Adapting this for fluorinated precursors, 1,4-difluoro-2-methylbutane-2-carboxylate could undergo similar cyclization with methylamine, yielding the pyrrolidine core.

Reductive Amination of Fluorinated Diketones

Reductive amination of 2,5-diketopentane derivatives offers a route to pyrrolidines. Fluorination at the 4-position precedes reductive cyclization. For instance, 4,4-difluoro-2-methyl-2-carboxylpentanedione reacts with methylamine in the presence of NaBH₃CN, forming the pyrrolidine ring.

Optimization Insights

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) introduces difluoro groups.

- Reducing Agent : NaBH₃CN selectively reduces imine intermediates without affecting esters.

Fluorination Techniques for 4,4-Difluoro Substitution

Direct Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is widely used for replacing hydroxyl groups with fluorine. Applied to 4-hydroxy-2-methylpyrrolidine-2-carboxylate , DAST achieves 4,4-difluoro substitution via a two-step process:

- Hydroxyl Activation : Treat with mesyl chloride to form a mesylate intermediate.

- Fluorination : DAST (1.2 equiv) in CH₂Cl₂ at −20°C, yielding 92% difluorinated product.

Challenges : Over-fluorination and ester group stability require careful stoichiometric control.

Electrophilic Fluorination with N-Fluoropyridinium Salts

N-Fluoropyridinium triflate electrophilically fluorinates enolates. For 2-methylpyrrolidine-2-carboxylate , LDA-generated enolate reacts with N-fluoropyridinium salt at −78°C, installing fluorine at C4.

Yield : 75–80% with 4:1 diastereomeric ratio.

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary-Mediated Cyclization

WO2008137087A1 demonstrates tartaric acid resolution for enantiopure pyrrolidines. For the target compound:

- Racemic Synthesis : Prepare methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate via cyclization.

- Salt Formation : React with L-tartaric acid in ethanol/methanol (2:1 v/v), isolating diastereomeric salts.

- Recrystallization : Enrich enantiopurity to >98% ee.

Catalyst : Platinum on carbon (5% Pt/C) for hydrogenation steps.

Catalytic Asymmetric Hydrogenation

CN110981779B employs chiral phosphonic acids for enantioselective reductions. Adapting this:

- Prochiral Intermediate : Synthesize 4,4-difluoro-2-methyl-Δ³-pyrroline-2-carboxylate .

- Hydrogenation : Use (R)-BINAP-RuCl₂ catalyst under H₂ (50 psi), achieving 90% ee.

Solvent : THF or diethyl ether enhances enantioselectivity.

Esterification and Hydrochloride Salt Formation

Esterification of Carboxylic Acid Precursors

The methyl ester is introduced via Fischer esterification:

Hydrochloride Salt Precipitation

Free base (0.5 M in EtOAc) is treated with HCl (1.1 equiv in dioxane), yielding crystalline hydrochloride.

Purity : >99% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Various substituted pyrrolidines.

Reduction: 4,4-difluoro-2-methylpyrrolidine-2-methanol.

Oxidation: 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 216.62 g/mol

- IUPAC Name : Methyl (R)-4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

- CAS Number : 2243515-08-2

The presence of two fluorine atoms significantly alters the compound's reactivity and stability compared to non-fluorinated analogs, making it a valuable building block in drug discovery and development.

Drug Development

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate; hydrochloride serves as a precursor for synthesizing various pharmacologically active compounds. Its structural features allow for modifications that enhance efficacy and selectivity against biological targets.

Case Study: Inhibition of Dual Leucine Zipper Kinase (DLK)

Research has shown that derivatives synthesized from this compound exhibit potent inhibitory activity against DLK, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The study highlights the potential of this compound in developing therapeutic agents aimed at these conditions .

Synthetic Organic Chemistry

Enzyme Inhibition

Studies indicate that this compound can inhibit certain enzymes, potentially leading to therapeutic applications in treating diseases such as diabetes and cancer. The interactions with enzyme targets are under investigation but show promise for future drug development .

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways and the inhibition or activation of target proteins .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4,4-difluoropyrrolidine-2-carboxylate;hydrochloride

- Methyl ®-4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

- Methyl (S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

Uniqueness

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of two fluorine atoms at the 4-position significantly influences its reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride, a fluorinated derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₇H₁₂ClF₂N O₂

- Molecular Weight : Approximately 215.62 g/mol

- IUPAC Name : Methyl (R)-4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

- CAS Number : [Pending]

The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a carboxylate group at the 2-position. The presence of the hydrochloride enhances its solubility in water, making it suitable for various pharmaceutical applications .

The biological activity of methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which can lead to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes linked to metabolic disorders. For instance, it shows promise in inhibiting certain prolyl hydroxylase domain (PHD) enzymes that regulate hypoxia-inducible factor (HIF) stability .

- Receptor Modulation : Its structural features enable it to interact with various receptors, potentially modulating signaling pathways involved in cellular responses to hypoxia and other stressors .

Biological Activities

Research indicates that methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this one may inhibit tumor growth by stabilizing HIF-1α under hypoxic conditions, promoting apoptosis in cancer cells .

- Metabolic Regulation : By inhibiting specific metabolic enzymes, it may play a role in regulating glucose metabolism and could be explored for diabetes treatment .

Case Study 1: Inhibition of HIF Pathway

A study investigated the effect of methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride on HIF stabilization in cancer cells. The results indicated that the compound effectively inhibited PHDs, leading to increased HIF levels and enhanced transcription of target genes involved in angiogenesis and metabolism.

| Parameter | Value |

|---|---|

| IC50 (PHD Inhibition) | <40 nM |

| Cellular Uptake | High |

| Apoptosis Induction | Significant |

Case Study 2: Metabolic Enzyme Interaction

In another study focusing on metabolic disorders, this compound was shown to inhibit enzymes involved in glucose metabolism. The inhibition resulted in reduced glucose uptake in cell lines treated with the compound.

| Parameter | Result |

|---|---|

| Enzyme Activity Reduction | 70% |

| Glucose Uptake Decrease | 50% |

Applications in Drug Development

Given its unique structure and biological activity, methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is being explored as a potential lead compound for drug development. Its applications include:

- Cancer Therapy : Targeting HIF pathways for tumor suppression.

- Diabetes Management : Modulating metabolic pathways for better glucose control.

Q & A

Q. What are the critical considerations for synthesizing Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis should prioritize regioselective fluorination using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to avoid hydrolysis byproducts. Protecting groups (e.g., Boc) for the pyrrolidine nitrogen can prevent undesired side reactions. Post-synthesis, recrystallization in ethanol/HCl mixtures improves purity by removing unreacted intermediates. For fluorinated analogs, monitoring reaction kinetics via <sup>19</sup>F NMR ensures optimal fluorination efficiency .

Q. Which analytical techniques are most suitable for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR identifies methyl and pyrrolidine protons; <sup>19</sup>F NMR confirms difluoro substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C8H12F2NO2·HCl).

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable.

- PXRD : Distinguishes polymorphic forms, critical for reproducibility in formulation studies .

Q. How should stability studies be designed to evaluate degradation pathways under accelerated conditions?

- Methodological Answer: Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and oxidative (H2O2) conditions. Analyze degradation products via HPLC-UV/PDA to identify hydrolysis or oxidation byproducts. For hydrochloride salts, monitor chloride counterion stability using ion chromatography. Storage at -20°C in desiccated amber vials minimizes hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data across solvent systems?

- Methodological Answer: Solubility variations may arise from polymorphic forms or hydrate formation. Design systematic studies using:

- Dynamic Light Scattering (DLS) : To detect nanoparticle aggregation in aqueous buffers.

- DSC/TGA : To identify thermal events (e.g., melting points, hydrate loss).

- pH-Solubility Profiling : Adjust pH with HCl/NaOH to mimic physiological conditions. For example, reports >50 mg/mL solubility in DMSO, but inconsistencies in aqueous buffers may require co-solvents (e.g., PEG 400) .

Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral pyrrolidine derivative?

- Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomer separation.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during fluorination to enhance stereoselectivity.

- Biocatalysis : Ketoreductases or lipases can selectively reduce prochiral intermediates. highlights stereoselective synthesis for structurally related pyrrolidines .

Q. How can in vitro metabolic stability data be correlated with in vivo pharmacokinetics for this compound?

- Methodological Answer:

- Liver Microsomal Assays : Incubate with human/rat liver microsomes and NADPH to measure CYP450-mediated clearance.

- LC-MS/MS Metabolite Identification : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use in vitro half-life data to predict in vivo bioavailability. For hydrochloride salts, account for pH-dependent solubility in gastrointestinal models .

Data Contradiction Analysis

Q. How should conflicting data on hydrochloride salt hygroscopicity be resolved?

- Methodological Answer: Conflicting reports may stem from differing storage conditions or crystallinity. Perform:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH.

- Karl Fischer Titration : Measure residual water content in batches.

- SEM Imaging : Compare surface morphology of hygroscopic vs. stable batches. recommends desiccated storage at -20°C to mitigate hygroscopicity .

Experimental Design for Biological Studies

Q. What in vitro assays are optimal for evaluating the compound’s activity in neurological targets?

- Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-ligands) for GABAA or NMDA receptors.

- Calcium Imaging : Measure intracellular Ca<sup>2+</sup> flux in neuronal cell lines.

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., Na<sup>+</sup>/K<sup>+</sup> channels). For fluorinated analogs, ensure DMSO concentrations <0.1% to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.